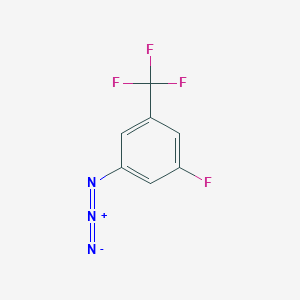
1-Azido-3-fluoro-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-3-fluoro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3F4N3 It is a derivative of benzene, where the hydrogen atoms are substituted with azido, fluoro, and trifluoromethyl groups
Preparation Methods
The synthesis of 1-Azido-3-fluoro-5-(trifluoromethyl)benzene typically involves the introduction of the azido group to a fluorinated benzene derivative. One common method is the nucleophilic substitution reaction, where a suitable precursor such as 1-fluoro-3,5-bis(trifluoromethyl)benzene is treated with sodium azide (NaN3) under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Chemical Reactions Analysis
1-Azido-3-fluoro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form 1,2,3-triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less commonly reported.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cycloaddition reaction with alkynes yields triazole derivatives, which are valuable in medicinal chemistry and materials science .
Scientific Research Applications
1-Azido-3-fluoro-5-(trifluoromethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique electronic properties make it useful in the design of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: The azido group is a versatile functional group in drug discovery, enabling the synthesis of bioactive molecules through click chemistry.
Mechanism of Action
The mechanism of action of 1-Azido-3-fluoro-5-(trifluoromethyl)benzene largely depends on the specific chemical reactions it undergoes. In click chemistry, the azido group reacts with alkynes to form triazoles through a concerted cycloaddition mechanism. This reaction is catalyzed by copper(I) ions, which facilitate the formation of the triazole ring by stabilizing the transition state .
Comparison with Similar Compounds
1-Azido-3-fluoro-5-(trifluoromethyl)benzene can be compared with other azido-substituted benzene derivatives, such as:
1-Azido-4-fluorobenzene: Similar in structure but lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
1-Azido-3,5-bis(trifluoromethyl)benzene: Contains an additional trifluoromethyl group, which further enhances its electron-withdrawing effects and alters its reactivity.
The presence of both fluoro and trifluoromethyl groups in this compound makes it unique, providing a balance of electronic effects that can be fine-tuned for specific applications .
Properties
Molecular Formula |
C7H3F4N3 |
|---|---|
Molecular Weight |
205.11 g/mol |
IUPAC Name |
1-azido-3-fluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3F4N3/c8-5-1-4(7(9,10)11)2-6(3-5)13-14-12/h1-3H |
InChI Key |
MKITZBMLKZRFJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N=[N+]=[N-])F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(tert-butoxy)carbonyl]amino}-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B13458273.png)
![6-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13458299.png)
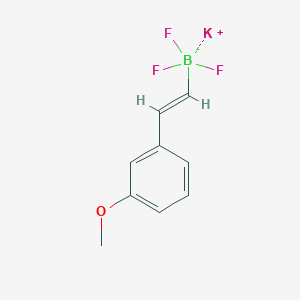
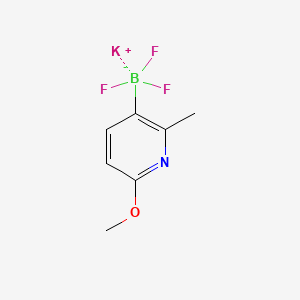
![(4-Methyl-7-oxabicyclo[2.2.1]heptan-1-YL)methanamine](/img/structure/B13458311.png)
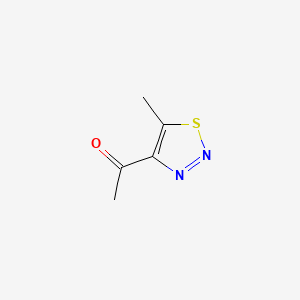
![2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid](/img/structure/B13458321.png)

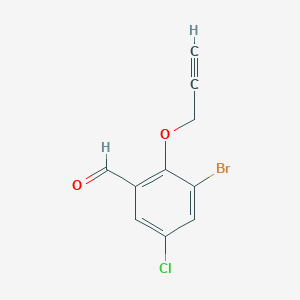

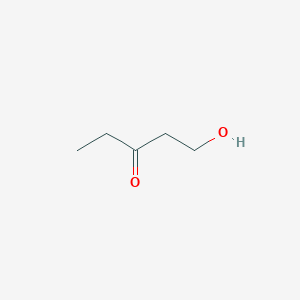
![N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride](/img/structure/B13458341.png)
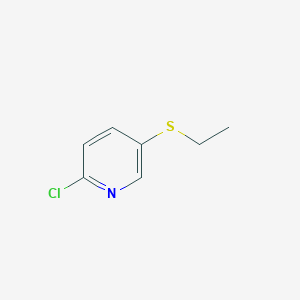
![(1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13458354.png)
